molecular formula C16H9FN2O3S2 B2768253 (Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one CAS No. 303056-45-3

(Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2768253
CAS No.: 303056-45-3
M. Wt: 360.38
InChI Key: KXEDJGMXPBZMCE-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(4-Fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one is a specialist rhodanine derivative offered for early-stage research and development. This compound features a Z-configured exocyclic double bond, a structure known to be stabilized by intramolecular hydrogen bonding, which is a common characteristic in this class of molecules . The core 2-thioxothiazolidin-4-one (rhodanine) scaffold is a privileged structure in medicinal chemistry and materials science, known for its versatile biological activities and application in developing sensitized solar cells due to high extinction coefficients . The strategic substitution with a 4-fluorophenyl group on the nitrogen and a 2-nitrobenzylidene moiety at the 5-position creates a conjugated system that can influence the compound's electronic properties and intermolecular interactions, which is a key consideration in the design of non-linear optical (NLO) materials . Researchers utilize such rhodanine-based building blocks as key intermediates in the synthesis of more complex heterocyclic systems and for probing biological targets. While the specific biological profile of this analog is not fully characterized, rhodanine derivatives have been widely investigated as inhibitors for therapeutic targets like protein kinases , topoisomerase II , and enzymes relevant to type 2 diabetes mellitus , and have demonstrated anticancer activity against various cell lines . The fluorophenyl and nitrobenzylidene substituents are designed to modulate the compound's lipophilicity, electronic distribution, and binding affinity in biological or material systems. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The supplied product is for use by qualified laboratory professionals, and buyers assume responsibility for confirming its identity and/or purity for their specific research needs.

Properties

IUPAC Name

(5Z)-3-(4-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O3S2/c17-11-5-7-12(8-6-11)18-15(20)14(24-16(18)23)9-10-3-1-2-4-13(10)19(21)22/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEDJGMXPBZMCE-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 2-nitrobenzaldehyde in the presence of a thiazolidinone derivative. The reaction is usually carried out under reflux conditions with a suitable solvent, such as ethanol or methanol, and a catalytic amount of an acid, such as acetic acid or hydrochloric acid. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Reduction Reactions

The nitro group in (Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one can undergo reduction to form an amine group. Common reagents for this reaction include sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

ReactionReagentConditionsProduct
ReductionNaBH4 or H2/PdControlled temperature, suitable solventAmine derivative

Oxidation Reactions

Oxidation reactions can target the sulfur atom or the thiazolidinone ring. Potassium permanganate (KMnO4) is a common oxidizing agent used in such reactions.

ReactionReagentConditionsProduct
OxidationKMnO4Controlled temperature, aqueous solutionOxidized sulfur or ring-opened products

Condensation Reactions

The compound can participate in condensation reactions, such as the Knoevenagel condensation, which is commonly used to form benzylidene derivatives.

ReactionReagentConditionsProduct
Knoevenagel CondensationAldehydePotassium carbonate, waterBenzylidene derivative

Biological Activity Data

ActivityCompoundTarget/Cell LineEffect
AntimicrobialThiazolidinonesVarious bacteriaInhibition of growth
Anti-inflammatoryThiazolidinonesEnzyme inhibitionReduced inflammation
AnticancerThiazolidin-4-onesMCF-7, HepG2 cell linesCytotoxicity, apoptosis induction

Scientific Research Applications

Anticancer Activity

Thiazolidin-4-one derivatives, including (Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one, have shown significant promise as anticancer agents. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms.

Case Studies:

  • A study highlighted the cytotoxic effects of thiazolidin-4-one derivatives on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, demonstrating IC50 values as low as 0.24 µM for certain derivatives, indicating potent activity against these cancer types .
  • Another investigation into a series of thiazolidin-4-one analogues revealed that specific compounds exhibited multi-target enzyme inhibition, with some showing IC50 values in the nanomolar range against tyrosine kinases, which are critical in cancer progression .

Antimicrobial Properties

The antimicrobial potential of thiazolidin-4-one derivatives has also been explored. These compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens.

Research Findings:

  • Thiazolidin-4-one derivatives have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain analogues showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • The structural modifications on the thiazolidin-4-one scaffold significantly influenced their antimicrobial efficacy, suggesting that targeted modifications can enhance their potency .

Enzyme Inhibition

Thiazolidin-4-one compounds have been investigated for their ability to inhibit various enzymes, which is crucial for developing therapeutic agents targeting specific pathways in diseases.

Insights:

  • Recent studies have focused on the inhibition of cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation. Compounds derived from the thiazolidin-4-one framework have shown promising results in inhibiting these enzymes, which play a pivotal role in cancer cell proliferation .
  • Additionally, some derivatives have been evaluated for their inhibitory effects on PIM kinases, which are implicated in hematological malignancies, showcasing their potential as multi-target inhibitors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazolidin-4-one derivatives is essential for optimizing their biological activities.

Key Findings:

  • Modifications at the phenyl ring and variations in substituents on the thiazolidinone core significantly affect biological activity. For example, introducing electron-withdrawing groups can enhance anticancer properties by increasing lipophilicity and improving cellular uptake .
  • The presence of nitro and fluorine substituents has been correlated with enhanced potency against certain cancer cell lines, indicating that careful selection of functional groups can lead to more effective therapeutic agents .

Summary Table of Applications

ApplicationMechanismExample Findings
Anticancer ActivityInhibition of cell proliferationIC50 values as low as 0.24 µM against HepG2 cells
Antimicrobial ActivityDisruption of bacterial/fungal growthMICs comparable to standard antibiotics
Enzyme InhibitionTargeting CDKs and PIM kinasesPotent inhibition with IC50 values in nanomolar range
Structure-Activity RelationshipOptimization through modificationsEnhanced potency with specific substituents

Mechanism of Action

The mechanism of action of (Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to cell death. In anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview

Thioxothiazolidin-4-one derivatives exhibit diverse biological activities depending on substituents at positions 3 and 4. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Thioxothiazolidin-4-one Derivatives

Compound Name Substituents (Position 3) Benzylidene Group (Position 5) Key Properties/Bioactivity Reference
(Z)-5-(2-nitrobenzylidene)-3-(thieno[2,3-d]pyrimidin-4-yl)-2-thioxothiazolidin-4-one (5j) Thieno[2,3-d]pyrimidin-4-yl 2-nitrobenzylidene Antioxidant (IC50 = 17.54 μg/mL)
3-(4-fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one 4-fluorophenyl 3-ethoxy-4-hydroxybenzylidene Top anti-biofilm agent (86 database entries)
(Z)-3-(benzo[d]thiazol-2-yl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one (A7) Benzo[d]thiazol-2-yl 4-methoxybenzylidene α-Amylase/α-glucosidase inhibition; Mp = 266–268°C
(Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one (3) H (unsubstituted) 3-fluorobenzylidene Anticancer precursor; synthesized via Knoevenagel condensation
(Z)-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one H (unsubstituted) 4-chlorobenzylidene Crystal structure analysis; hydrogen bonding/π-π stacking

Key Insights

Bioactivity and Substituent Effects :

  • The 2-nitrobenzylidene group in compound 5j enhances antioxidant activity due to strong electron-withdrawing effects, which stabilize radical intermediates . In contrast, 3-ethoxy-4-hydroxybenzylidene derivatives exhibit anti-biofilm activity, likely due to hydrogen-bonding interactions with microbial targets .
  • The 4-fluorophenyl group at position 3 is a common feature in anti-biofilm agents, suggesting its role in improving membrane permeability or target binding .

Physical Properties :

  • Melting points (Mp) vary significantly with substituents. For example, A7 (Mp = 266–268°C) has a higher Mp than 5j (235–237°C), attributed to the rigid benzo[d]thiazole group enhancing crystallinity .
  • Halogenated benzylidene groups (e.g., 4-chloro in ) influence crystal packing via halogen bonding, whereas nitro groups may introduce steric hindrance or dipole interactions .

Synthetic Accessibility: Compounds with electron-deficient benzylidene groups (e.g., 2-nitro) may require longer reaction times or elevated temperatures during Knoevenagel condensations compared to electron-rich analogs (e.g., 4-methoxy) . Yields for 5j (56% for analogs in ) are lower than those for simpler derivatives like 3a (85% in ), reflecting synthetic challenges with bulky substituents.

Therapeutic Potential: While 5j excels in antioxidant activity, A7 and related benzothiazole derivatives target carbohydrate-metabolizing enzymes, highlighting the scaffold’s versatility .

Biological Activity

(Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one is a member of the thiazolidinone family, which has gained attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure, which includes a thiazolidinone core and various substituents, contributes to its potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C16H14FN2O3S\text{C}_{16}\text{H}_{14}\text{F}\text{N}_{2}\text{O}_{3}\text{S}

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. Specifically, compounds related to this compound have shown efficacy against various cancer cell lines, including breast and prostate cancer.

Case Study: Breast Cancer Cells
A study evaluated the effects of a series of thiazolidinones on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that these compounds inhibited cell proliferation in a dose-dependent manner. Notably, specific derivatives were found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax, suggesting a mechanism of inducing apoptosis in cancer cells .

CompoundCell LineIC50 (µM)Mechanism
5MCF-712.5Induces apoptosis via Bcl-2 family modulation
7MDA-MB-23110.0Inhibits proliferation and induces apoptosis
9MCF-715.0Modulates apoptosis-related proteins

Antimicrobial Activity

Thiazolidinone derivatives have also been explored for their antimicrobial properties. The compound this compound has shown activity against various bacterial strains, including those resistant to conventional antibiotics.

Case Study: Antimicrobial Screening
A screening of several thiazolidinones revealed that they possess broad-spectrum antibacterial activity. The compound was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Other Biological Activities

In addition to anticancer and antimicrobial effects, thiazolidinones have demonstrated other biological activities:

  • Anti-inflammatory : Thiazolidinones have been reported to reduce inflammation markers in vitro.
  • Antioxidant : Certain derivatives exhibit strong antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.
  • Immunomodulatory : Some studies suggest potential benefits in modulating immune responses, making them candidates for treating autoimmune conditions .

Q & A

Q. What are the key synthetic routes for (Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one?

The compound is synthesized via a Knoevenagel condensation between 2-nitrobenzaldehyde and a thiazolidinone precursor (e.g., 3-(4-fluorophenyl)-2-thioxothiazolidin-4-one) under reflux conditions. Typical reagents include glacial acetic acid and anhydrous sodium acetate as catalysts. Reaction conditions (e.g., 7 hours reflux in ethanol) yield the Z-isomer due to steric and electronic stabilization of the benzylidene moiety . Example Protocol :

  • Mix equimolar 2-nitrobenzaldehyde (1 mmol), thiazolidinone precursor (1 mmol), and sodium acetate (1 mmol) in glacial acetic acid.
  • Reflux for 7 hours, monitor via TLC (ethyl acetate/hexane), and recrystallize in ethanol for purification (yield: ~85%) .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm regiochemistry of the benzylidene group and Z-configuration.
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C16_{16}H10_{10}FN3_3O3_3S2_2).
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O) and ~1250 cm1^{-1} (C=S) .

Q. What preliminary biological assays are recommended for this compound?

Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive/negative bacteria.
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Antioxidant Activity : DPPH radical scavenging assay .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Solvent Optimization : Replace ethanol with DMF or DMSO to enhance solubility of aromatic aldehydes.
  • Catalyst Screening : Test piperidine or pyridine instead of sodium acetate for improved cyclization.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 7 hours) and increase yield by 10–15% .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., varying IC50_{50} values) may arise from:

  • Purity Differences : Use HPLC (>98% purity) to standardize testing.
  • Assay Conditions : Control pH, serum content, and incubation time.
  • Structural Confirmation : Re-validate Z-configuration via X-ray crystallography to exclude E-isomer interference .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Substituent Variation : Replace 2-nitrobenzylidene with 4-fluoro or 3,5-dichloro analogs to assess electronic effects.
  • Core Modifications : Compare thiazolidinone vs. rhodanine scaffolds for cytotoxicity trends.
  • 3D-QSAR Modeling : Use molecular docking to predict interactions with target proteins (e.g., EGFR, COX-2) .

Q. What computational methods support mechanistic studies of its bioactivity?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Molecular Dynamics Simulations : Study membrane permeability and protein-ligand binding stability.
  • ADMET Prediction : Use SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Key Recommendations

  • Reproducibility : Validate synthetic protocols across ≥3 independent batches.
  • Data Transparency : Report NMR/mass spectra in supplementary materials.
  • Collaboration : Cross-reference findings with crystallography or in vivo studies to confirm mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.